REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[C:8]([CH2:10][C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][C:5]=12.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>CN(C)C=O>[CH3:16][N:17]([CH3:19])[CH:18]=[C:10]([C:8]1[CH:7]=[CH:6][C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=1)[C:11](=[O:13])[CH3:12]
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Name
|
|
Quantity
|
33.17 g
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Type
|
reactant
|
Smiles
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N=1C=CN2C1C=CC(=C2)CC(C)=O
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Name
|
|
Quantity
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45.4 g
|
Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the solvent was removed by distillation under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel chromatography (eluted with chloroform-methanol=97:3)
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Name
|
|
Type
|
product
|
Smiles
|
CN(C=C(C(C)=O)C=1C=CC=2N(C1)C=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.46 g | |
YIELD: PERCENTYIELD | 74.5% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |